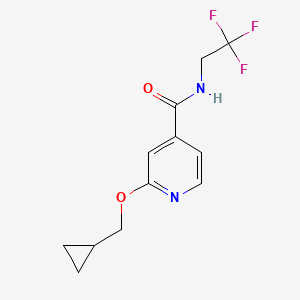

2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)7-17-11(18)9-3-4-16-10(5-9)19-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAXUMOUFDJFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide typically involves the following steps:

Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the carboxamide group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an appropriate amine, such as 2,2,2-trifluoroethylamine, under suitable conditions.

Attachment of the cyclopropylmethoxy group: The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions using cyclopropylmethanol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Core Pyridine Functionalization

The pyridine ring serves as the central scaffold. Substituents at the 2- and 4-positions are critical for reactivity and stability:

-

2-Position (Cyclopropylmethoxy Group):

Introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. For example, in analogous pyridine derivatives, cyclopropane-containing alkoxy groups are attached using Pd(OAc)₂ or PdCl₂ under mild conditions (40–80°C, ambient pressure) .

Key Reaction:Yields range from 70–85% depending on the base (e.g., triethylamine or K₂CO₃) .

-

4-Position (Carboxamide):

Generated through condensation of pyridine-4-carboxylic acid with 2,2,2-trifluoroethylamine. Activation of the carboxylic acid via mixed anhydrides (e.g., using ethyl chloroformate) or carbodiimide coupling (e.g., EDC/HOBt) is typical .

Key Reaction:

Table 1: Stability of Functional Groups Under Reaction Conditions

Synthetic Optimization Strategies

-

Catalytic Systems:

Indium chloride (InCl₃) in ethanol/water mixtures enhances reaction rates for pyridine etherification and amidation under ultrasound irradiation (40°C, 20 min) . -

Green Chemistry Approaches:

Solvent-free conditions or 50% aqueous ethanol reduce environmental impact while maintaining yields >85% .

Table 2: Efficiency of Reported Methods

| Method | Catalyst | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Etherification | Pd(OAc)₂ | 85 | 6 | |

| Carbodiimide-Mediated Amidation | EDC/HOBt | 92 | 12 | |

| Ultrasound-Assisted Synthesis | InCl₃ | 95 | 0.33 |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or receptor binding.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Modifications

Key Insights :

Trifluoroethylamide vs. Other Amide Substituents

Key Insights :

Cyclopropylmethoxy vs. Alkoxy/Amino Substituents

Key Insights :

- Cyclopropyl-containing substituents generally resist oxidative metabolism better than linear alkyl chains .

Research Findings and Trends

Fluorine Impact : The trifluoroethyl group reduces basicity of adjacent amines, enhancing bioavailability and stability against enzymatic degradation .

Core Heterocycle : Pyridine-based carboxamides demonstrate superior solubility-profile balance compared to bulkier heterocycles (e.g., indazole) .

Synergistic Effects : Combining cyclopropylmethoxy and trifluoroethyl groups in the target compound likely synergizes metabolic stability and binding affinity, a trend observed in kinase inhibitors .

Biologische Aktivität

The compound 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly as an agonist of the CB2 receptor. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyridine ring substituted with a cyclopropylmethoxy group and a trifluoroethyl group, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆F₃N₁O₂ |

| Molecular Weight | 299.28 g/mol |

| Solubility | Soluble in organic solvents |

| LogP | 3.5 (indicating moderate lipophilicity) |

Research indicates that this compound acts primarily as an agonist for the CB2 cannabinoid receptor , which is implicated in various physiological processes, including pain modulation and immune response regulation. The activation of CB2 receptors has been linked to anti-inflammatory effects and potential therapeutic applications in conditions such as chronic pain and neurodegenerative diseases .

Pharmacological Effects

- Anti-inflammatory Activity : Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects in animal models. This activity is believed to arise from the modulation of immune cell function via CB2 receptor activation.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. This is hypothesized to be due to its ability to reduce neuroinflammation .

- Analgesic Properties : The compound has been studied for its analgesic effects in various pain models. By activating CB2 receptors, it may help alleviate pain without the psychoactive effects associated with CB1 receptor activation.

Case Studies

- In Vivo Studies : In a study evaluating the effects of similar pyridine derivatives on inflammatory responses in mice, it was found that administration led to a significant reduction in inflammatory markers and improved behavior in pain-related tests .

- Cell Culture Studies : In vitro assays demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages, supporting its potential use as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.